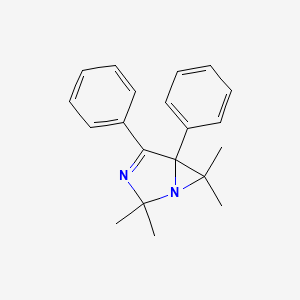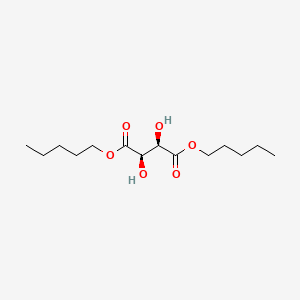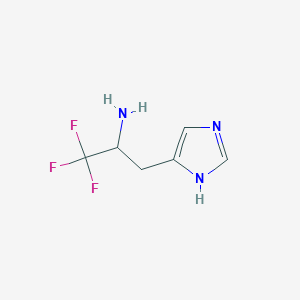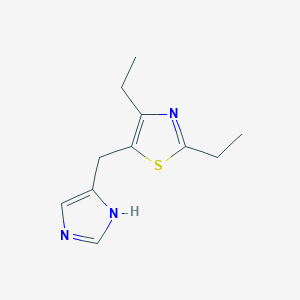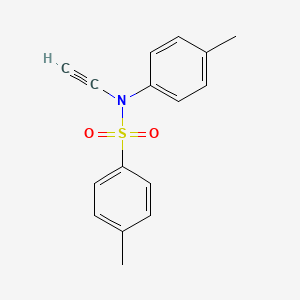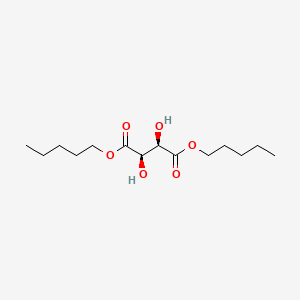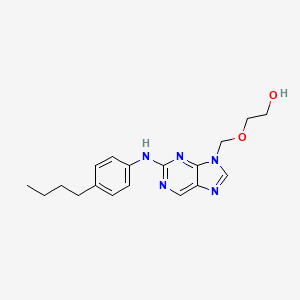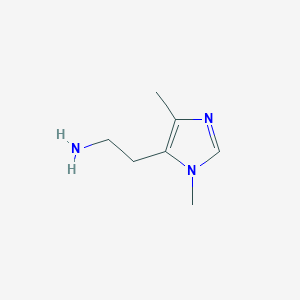
2-Nitrophenyl I(2)-D-galactopyranoside-6-phosphate cyclohexylammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitrophenyl I(2)-D-galactopyranoside-6-phosphate cyclohexylammonium salt is a complex organic compound that finds applications in various fields of scientific research. This compound is particularly notable for its role in biochemical assays and as a substrate in enzymatic reactions. The presence of the nitrophenyl group and the galactopyranoside moiety makes it a valuable tool in studying enzyme kinetics and mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrophenyl I(2)-D-galactopyranoside-6-phosphate cyclohexylammonium salt typically involves multiple steps:
Formation of 2-Nitrophenyl I(2)-D-galactopyranoside: This step involves the reaction of 2-nitrophenol with D-galactopyranoside under acidic conditions to form the glycosidic bond.
Phosphorylation: The hydroxyl group at the 6th position of the galactopyranoside is phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl₃) or phosphoryl chloride (PCl₃) in the presence of a base like pyridine.
Salt Formation: The final step involves the neutralization of the phosphorylated product with cyclohexylamine to form the cyclohexylammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used to carry out the reactions under controlled temperature and pressure conditions.
Purification: The product is purified using techniques such as crystallization, filtration, and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Nitrophenyl I(2)-D-galactopyranoside-6-phosphate cyclohexylammonium salt undergoes several types of chemical reactions:
Hydrolysis: The compound can be hydrolyzed by specific enzymes such as β-galactosidase, resulting in the release of 2-nitrophenol and the corresponding sugar phosphate.
Oxidation and Reduction: The nitrophenyl group can undergo redox reactions, where it can be reduced to an amino group or oxidized to a nitroso group.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis is typically carried out in aqueous buffer solutions at physiological pH and temperature.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation can be employed.
Major Products Formed
Hydrolysis: 2-Nitrophenol and D-galactopyranoside-6-phosphate.
Oxidation: 2-Nitroso derivatives.
Reduction: 2-Aminophenyl derivatives.
Scientific Research Applications
2-Nitrophenyl I(2)-D-galactopyranoside-6-phosphate cyclohexylammonium salt is widely used in scientific research:
Biochemistry: As a substrate in enzyme assays to study the activity of β-galactosidase and other glycosidases.
Molecular Biology: In the development of diagnostic kits and biosensors for detecting enzyme activity.
Industry: Used in the production of biochemical reagents and analytical standards.
Mechanism of Action
The compound acts as a substrate for β-galactosidase, which catalyzes the hydrolysis of the glycosidic bond, releasing 2-nitrophenol and D-galactopyranoside-6-phosphate. The released 2-nitrophenol can be quantitatively measured due to its distinct absorbance properties, allowing for the assessment of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
2-Nitrophenyl β-D-galactopyranoside: Lacks the phosphate group and is used similarly in enzyme assays.
4-Nitrophenyl β-D-galactopyranoside: Contains a nitro group at the para position, offering different reactivity and stability.
2-Nitrophenyl β-D-glucopyranoside: Similar structure but with a glucose moiety instead of galactose.
Uniqueness
2-Nitrophenyl I(2)-D-galactopyranoside-6-phosphate cyclohexylammonium salt is unique due to the presence of the phosphate group, which can influence its solubility, reactivity, and interaction with enzymes. This makes it particularly useful in studying phosphorylation-dependent processes and enzyme kinetics.
Properties
Molecular Formula |
C18H28N2O11P+ |
|---|---|
Molecular Weight |
479.4 g/mol |
InChI |
InChI=1S/C12H15NO11P.C6H13N/c14-9-8(5-19-22-23-24-25)21-12(11(16)10(9)15)20-7-3-1-2-6(4-7)13(17)18;7-6-4-2-1-3-5-6/h1-4,8-12,14-16,25H,5H2;6H,1-5,7H2/q;+1/t8-,9+,10+,11-,12-;/m1./s1 |
InChI Key |
BXKYVFPBNHUDMQ-YOGPMPDXSA-N |
Isomeric SMILES |
C1CCC(CC1)[NH2+].C1=CC(=CC(=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COOOO[PH])O)O)O)[N+](=O)[O-] |
Canonical SMILES |
C1CCC(CC1)[NH2+].C1=CC(=CC(=C1)OC2C(C(C(C(O2)COOOO[PH])O)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


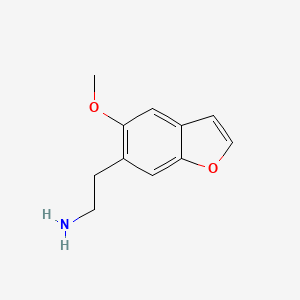
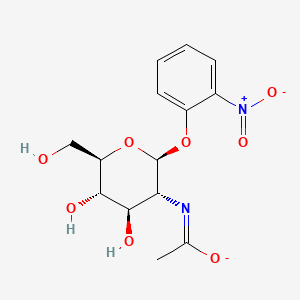
![3-[2-[Bis(2-cyanoethyl)phosphanyl]ethyl-(2-cyanoethyl)phosphanyl]propanenitrile](/img/structure/B12813936.png)
![2,5-Dimethoxy-3-undecyl-[1,4]benzoquinone](/img/structure/B12813937.png)
